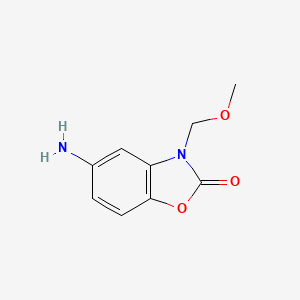
1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol is an organic compound belonging to the class of alcohols It features a cyclohexane ring substituted with an ethyl group and a 2-methylbutan-2-yl group, along with a hydroxyl group attached to the first carbon of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by reduction. The process typically includes:
Step 1: Alkylation of cyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride.
Step 2: Further alkylation with 2-methylbutan-2-yl bromide.
Step 3: Reduction of the resulting ketone using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s hydrophobic regions may interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol can be compared with similar compounds such as:
- 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-
- 4-Cyclohexyl-2-methylbutan-2-ol
Uniqueness:
- The presence of both an ethyl group and a 2-methylbutan-2-yl group on the cyclohexane ring makes this compound unique in terms of its steric and electronic properties, which can influence its reactivity and interactions with other molecules.
By understanding the detailed properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C13H26O |
|---|---|
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
1-ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H26O/c1-5-12(3,4)11-7-9-13(14,6-2)10-8-11/h11,14H,5-10H2,1-4H3 |
Clé InChI |
PTYDAFOFAGCRSI-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC(CC1)C(C)(C)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13162467.png)
![6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13162474.png)
![[1-(Aminomethyl)-2-methylcyclohexyl]methanol](/img/structure/B13162477.png)


![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride](/img/structure/B13162500.png)

![2-(2,2,2-Trifluoroethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13162506.png)

![Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13162513.png)



